molecular formula C8H8ClFO B3392064 2-(4-Chloro-2-fluorophenyl)ethanol CAS No. 667461-51-0

2-(4-Chloro-2-fluorophenyl)ethanol

Cat. No.: B3392064
CAS No.: 667461-51-0
M. Wt: 174.60 g/mol
InChI Key: YQDFGTHQEZIQHI-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(4-Chloro-2-fluorophenyl)ethanol (CAS: 667461-51-0) is a halogenated aromatic alcohol with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol . The compound features a fluorophenyl ring substituted with a chlorine atom at the para-position and a fluorine atom at the ortho-position, with a hydroxyl-bearing ethyl chain attached to the aromatic ring.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDFGTHQEZIQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303897
Record name 4-Chloro-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667461-51-0
Record name 4-Chloro-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667461-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Chloro-2-fluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalytic processes. Enzymes such as lipases can be employed to catalyze the reduction of the corresponding ketone or aldehyde to the desired alcohol. This method offers advantages in terms of selectivity and environmental sustainability, as it can be conducted under mild conditions and avoids the use of harsh chemicals .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in water or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: 2-(4-Chloro-2-fluorophenyl)acetaldehyde or 2-(4-Chloro-2-fluorophenyl)acetone.

    Reduction: 2-(4-Chloro-2-fluorophenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-fluorophenyl)ethanol exerts its effects depends on its specific application. In biocatalytic processes, the compound acts as a substrate for enzymes, which catalyze its conversion to other products. The molecular targets and pathways involved vary depending on the enzyme and reaction conditions used .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 2-(4-Chloro-2-fluorophenyl)ethanol with key analogues, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (para), F (ortho), -CH₂CH₂OH C₈H₈ClFO 174.60 Intermediate in catalytic cleavage reactions; potential for drug synthesis.
2-(4-Fluorophenyl)ethanol F (para), -CH₂CH₂OH C₈H₉FO 140.16 Higher volatility; used in fragrance and polymer industries.
2-Chloro-2-(4-chloro-phenyl)ethanol Cl (para), Cl (ethyl position), -CH₂CH₂OH C₈H₈Cl₂O 191.06 Increased lipophilicity; limited solubility in polar solvents.
(R)-2-Chloro-1-(4-fluorophenyl)ethanol Cl (ethyl position), F (para), stereocenter C₈H₇ClFO 174.60 Chiral synthon; relevance in enantioselective pharmaceutical synthesis.
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol Cl (para), CH₃ (meta), 2F (ethyl) C₉H₉ClF₂O 206.62 Enhanced steric hindrance; potential use in agrochemicals.
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid Cl (para), F (ortho), cyclobutane-carboxylic acid C₁₁H₁₀ClFO₂ 228.65 Rigid cyclic structure; explored in material science and medicinal chemistry.

Key Structural and Functional Differences

Substituent Effects: Halogen Placement: The para-chloro and ortho-fluoro substituents in this compound create distinct electronic effects compared to analogues like 2-(4-Fluorophenyl)ethanol (single para-F) or 2-Chloro-2-(4-chloro-phenyl)ethanol (dual Cl). The electron-withdrawing Cl and F groups reduce electron density on the aromatic ring, influencing reactivity in substitution or coupling reactions . Stereochemistry: The (R)-enantiomer of 2-Chloro-1-(4-fluorophenyl)ethanol demonstrates the role of chirality in biological activity, a feature absent in non-chiral analogues like the parent compound .

Physicochemical Properties: Lipophilicity: Compounds with additional halogens (e.g., 2-Chloro-2-(4-chloro-phenyl)ethanol) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility . Hydrogen Bonding: The hydroxyl group in ethanol derivatives enables hydrogen bonding, critical for interactions in catalytic systems (e.g., Cu-catalyzed cleavage reactions, as seen in 48b synthesis ).

Catalysis: The ethyl alcohol moiety in this compound facilitates its use in transition-metal-catalyzed reactions, such as the synthesis of formamido derivatives .

Research Findings and Trends

  • Catalytic Cleavage: this compound was utilized in a Cu(CF₃SO₃)₂-catalyzed reaction to produce formamido derivatives (57% yield), highlighting its role in C–N bond formation .
  • Chiral Synthesis: The (R)-configured analogue (R)-2-Chloro-1-(4-fluorophenyl)ethanol is prioritized in asymmetric synthesis for APIs (Active Pharmaceutical Ingredients) .
  • Material Science : Cyclobutane derivatives of the parent compound show promise in designing rigid, thermally stable polymers .

Biological Activity

2-(4-Chloro-2-fluorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

The molecular formula of this compound is C8H8ClF, and it features a chloro and a fluoro substituent on a phenyl ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of compounds related to this compound exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 8 µg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Zone of Inhibition (mm)
4-Chloro-2-nitrophenol817.0 ± 0.40
Ciprofloxacin4-
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzoic acid3.91-

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of various derivatives against human cancer cell lines, such as HepG2 (liver cancer) and LN-229 (glioblastoma). The IC50 values for these compounds indicate their cytotoxic potential, with some derivatives exhibiting IC50 values as low as 0.77 µM against glioblastoma cells .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzoic acidLN-2290.77
N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzoic acidHepG27.81
N-[(4-chlorophenyl)methylidene]-2,4-dihydroxybenzoic acidH156312.39

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and cancer cell pathways. Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial properties of various derivatives against clinical isolates of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.
    • Findings : Compounds with nitro substitutions exhibited superior activity compared to those with chloro or fluoro substitutions.
  • Anticancer Evaluation : Another research focused on the antiproliferative effects on different cancer cell lines using the MTT assay.
    • Findings : Derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)ethanol
Reactant of Route 2
2-(4-Chloro-2-fluorophenyl)ethanol

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